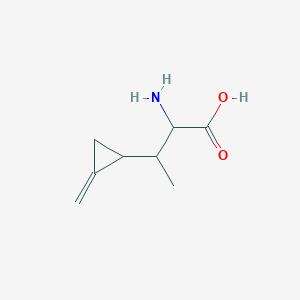
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid (ACBC) is a non-proteinogenic amino acid that has gained attention due to its potential therapeutic effects. It was first synthesized in 2003 and has since been studied for its ability to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Mickevičienė et al. (2015) synthesized derivatives of butanoic acids, including those similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Nonlinear Optical Materials
Vanasundari et al. (2018) investigated derivatives of butanoic acid, which include compounds structurally related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. The study indicated that these compounds are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (Vanasundari et al., 2018).
Inhibitor of Mycolic Acid Biosynthesis
Research by Hartmann et al. (1994) explored the synthesis of methyl esters of butanoic acid analogues. Their findings suggested that these compounds, closely related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, could inhibit mycolic acid biosynthesis, a process important in certain bacterial species (Hartmann et al., 1994).
Synthesis of Glufosinate
A study by Sakakura et al. (1991) involved the synthesis of glufosinate, a compound that contains a butanoic acid structure similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. This process involved hydroformylation-amidocarbonylation, indicating potential industrial applications in the synthesis of related compounds (Sakakura et al., 1991).
GABA(B) Receptor Agonists
Research by Ong et al. (1997) on thienyl analogs of baclofen, which includes structures akin to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, showed that these compounds can act as GABA(B) receptor agonists. This suggests potential applications in neuropharmacology and neuroscience (Ong et al., 1997).
properties
CAS RN |
19822-83-4 |
|---|---|
Product Name |
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-3-(2-methylidenecyclopropyl)butanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-4-3-6(4)5(2)7(9)8(10)11/h5-7H,1,3,9H2,2H3,(H,10,11) |
InChI Key |
OJGYMABOCUEUFF-UHFFFAOYSA-N |
SMILES |
CC(C1CC1=C)C(C(=O)O)N |
Canonical SMILES |
CC(C1CC1=C)C(C(=O)O)N |
synonyms |
α-Amino-β-methyl-2-methylenecyclopropanepropionic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



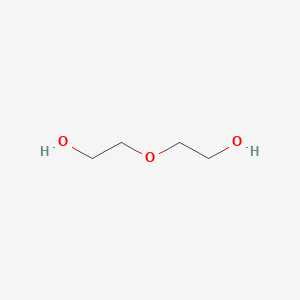
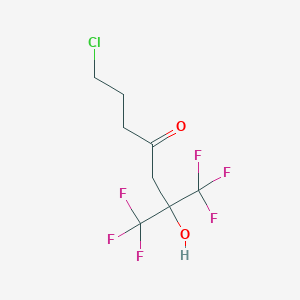
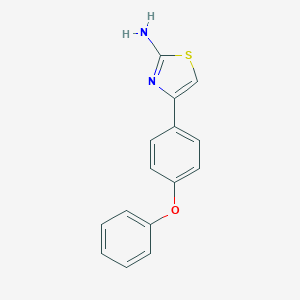
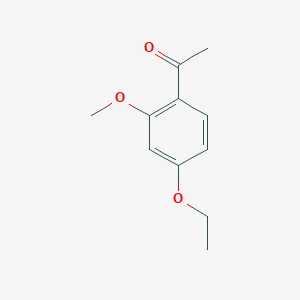
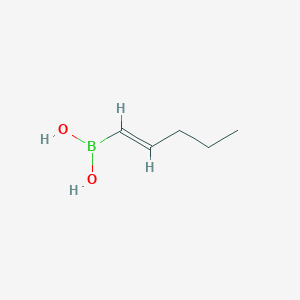
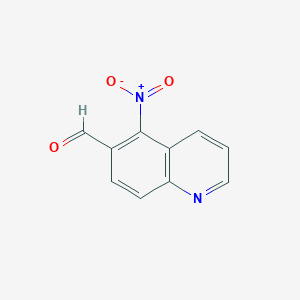
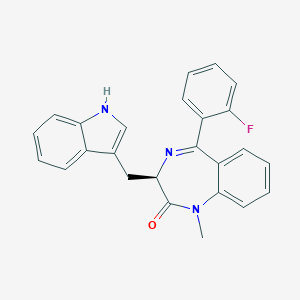

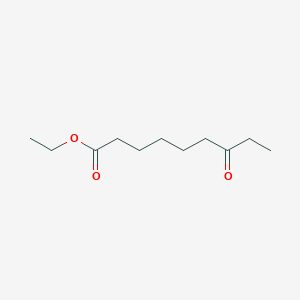
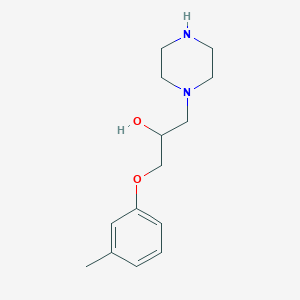
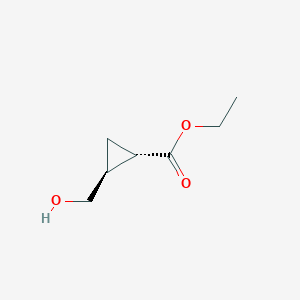
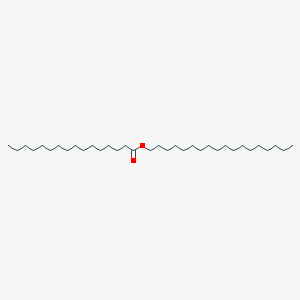
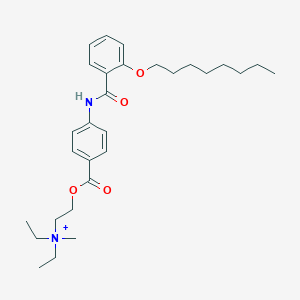
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)